Acetyldihydrolysergamine
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Overview
Description
Acetyldihydrolysergamine is a chemical compound with the molecular formula C18H23N3O. It is a derivative of lysergic acid, which is a naturally occurring compound found in ergot alkaloids. These alkaloids are produced by fungi of the genus Claviceps, most commonly Claviceps purpurea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyldihydrolysergamine involves multiple steps, starting from lysergic acid. The process typically includes the acetylation of dihydrolysergamine, which is achieved by reacting it with acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Acetyldihydrolysergamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of lysergic acid derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Acetyldihydrolysergamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuropharmacology.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Acetyldihydrolysergamine involves its interaction with specific molecular targets in the body. It primarily affects the central nervous system by binding to serotonin receptors, which are involved in regulating mood, perception, and cognition. This interaction leads to changes in neurotransmitter levels and signaling pathways, resulting in its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid: The parent compound from which Acetyldihydrolysergamine is derived.
Dihydrolysergamine: A reduced form of lysergic acid.
Ergotamine: Another ergot alkaloid with similar structural features.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and pharmacological properties. This modification enhances its stability and alters its interaction with biological targets compared to its parent compounds .
Properties
CAS No. |
24659-80-1 |
---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide |
InChI |
InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15?,17+/m0/s1 |
InChI Key |
SGZVEWGAZGOWGP-CZZJGDGRSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origin of Product |
United States |
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